molecular formula C15H17NO2S2 B2856577 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034326-40-2

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No. B2856577
CAS RN: 2034326-40-2
M. Wt: 307.43
InChI Key: XPEVSELIYOENAF-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end-products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of Alzheimer's disease.

Mechanism of Action

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects by selectively blocking the binding of Aβ to RAGE. RAGE is a receptor that is expressed on various cell types in the brain, including neurons, microglia, and astrocytes. RAGE activation by Aβ leads to the production of proinflammatory cytokines and reactive oxygen species, which contribute to the pathogenesis of Alzheimer's disease. By blocking the Aβ-RAGE interaction, this compound reduces neuroinflammation and oxidative stress, and promotes Aβ clearance.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ levels in the brain and cerebrospinal fluid of animal models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress, as well as improves synaptic plasticity and cognitive function. In addition, this compound has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential off-target effects and its lack of efficacy in clinical trials.

Future Directions

There are several future directions for the development of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide and other RAGE antagonists for the treatment of Alzheimer's disease. These include the optimization of the pharmacokinetic properties of this compound, the identification of biomarkers for patient selection, the combination of RAGE antagonists with other therapeutic approaches, and the development of more potent and selective RAGE antagonists.

Synthesis Methods

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide involves several steps, including the condensation of 2-thiophenecarboxaldehyde with tetrahydro-2H-pyran-4-one, followed by the addition of 3-thiophenacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then treated with 2-aminothiophenol and triethylamine to yield this compound.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic benefits in Alzheimer's disease. In preclinical studies, this compound has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

properties

IUPAC Name

2-thiophen-3-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-14(10-12-3-9-19-11-12)16-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-9,11H,4-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVSELIYOENAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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